molecular formula C12H12N2O B191368 Harmalol CAS No. 525-57-5

Harmalol

Cat. No.: B191368
CAS No.: 525-57-5
M. Wt: 200.24 g/mol
InChI Key: RHVPEFQDYMMNSY-UHFFFAOYSA-N
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Description

Harmalol is a bioactive beta-carboline alkaloid and a member of the harmala alkaloids, which are naturally occurring compounds found in several plants, including Peganum harmala . This compound is known for its diverse biological activities and has been studied for its potential therapeutic applications.

Safety and Hazards

Harmalol is considered a Schedule 9 prohibited substance under the Poisons Standard (October 2015) . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Harmalol shows remarkable importance in contemporary biomedical research and drug discovery programs . The investigation of this compound will eventually help to develop more effective chemotherapeutic drugs from natural sources . The therapeutic role of this compound, including its cytotoxicity, mode, mechanism, specificity of binding, and correlation between structural aspects and energetics, will guide the design of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Harmalol can be synthesized through various methods. One common approach involves the thermolysis of substituted 4-aryl-3-azidopyridines . This method allows for the synthesis of this compound and its structural analogs by heating the azidopyridines under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of Peganum harmala seeds, which are rich in harmala alkaloids. The seeds are processed to isolate this compound through a series of extraction and purification steps, including solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Harmalol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Properties

IUPAC Name

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVPEFQDYMMNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6028-07-5 (hydrochloride)
Record name Harmalol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50894870, DTXSID90975692
Record name Harmalol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Harmalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

525-57-5, 6028-00-8
Record name Harmalol
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Record name Harmalol
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Record name harmalol
Source DTP/NCI
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Record name Harmalol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Harmalol
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Record name HARMALOL
Source FDA Global Substance Registration System (GSRS)
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Record name Harmalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100 - 105 °C
Record name Harmalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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